7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-pyrrolidin-1-yl-1,2,3,4-tetrahydroquinoline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-9-15(8-1)12-6-5-11-4-3-7-14-13(11)10-12;;/h5-6,10,14H,1-4,7-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBOIOMPFGGUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(CCCN3)C=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Quinoline Derivatives: The starting material, quinoline, can be reduced using hydrogenation techniques to form tetrahydroquinoline derivatives.
Nucleophilic Substitution: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.
Acid-Base Reactions: The dihydrochloride form is typically obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving high-pressure reactors and controlled temperature conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the compound to simpler derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives
Reduction: Simpler tetrahydroquinoline derivatives
Substitution: Derivatives with different functional groups
Scientific Research Applications
7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related tetrahydroquinoline derivatives, focusing on molecular features, substituents, and applications.
Table 1: Structural and Molecular Comparison
Key Observations:
This may influence receptor affinity or metabolic stability .
Core Structure Differences: Compounds like 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride (EN300-393282) feature an isoquinoline backbone instead of tetrahydroquinoline, which may confer distinct binding properties in biological systems .
Salt Forms: The dihydrochloride form of the target compound contrasts with mono-salt derivatives (e.g., [90562-34-8]) and non-salt bases (e.g., [91-61-2]). Salt formation generally improves aqueous solubility, critical for in vitro assays .
Table 2: Similarity Scores of Analogous Compounds ()
| Compound CAS No. | Similarity Score | Key Difference |
|---|---|---|
| [90562-34-8] | 0.94 | Chloro vs. pyrrolidinyl substituent |
| [1783400-57-6] | 0.89 | Dichloro substitution at 6,7-positions |
| [41910-64-9] | 0.89 | Unspecified structural variation |
- High-similarity compounds (score ≥0.89) share the tetrahydroquinoline core but differ in substituent type/position, highlighting the target compound’s uniqueness .
Research Implications
- Synthetic Utility : The pyrrolidinyl group may serve as a handle for further functionalization, unlike chloro or methyl substituents.
- Limitations : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs.
Biological Activity
7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 7-(1-pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
- Molecular Formula : C13H18N2.2ClH
- Molecular Weight : 275.22 g/mol
- Purity : ≥95%
Antinociceptive Effects
Research indicates that tetrahydroquinoline derivatives exhibit significant antinociceptive properties. A study demonstrated that this compound effectively reduced pain responses in animal models of chronic inflammation and neuropathic pain. The compound's efficacy was attributed to its ability to modulate pain pathways involving the central nervous system and peripheral inflammatory mediators .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. It was found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models. This activity is believed to be mediated through the inhibition of NF-kB signaling pathways and the downregulation of COX-2 expression .
Antioxidant Activity
In vitro studies have indicated that this compound possesses antioxidant properties. The compound demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models . This suggests potential applications in conditions where oxidative damage plays a critical role.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound interacts with various receptors involved in pain perception and inflammation.
- Enzyme Inhibition : It inhibits enzymes such as COX and LOX that are crucial in inflammatory processes.
- Cytokine Regulation : The modulation of cytokine profiles contributes to its anti-inflammatory effects.
Study 1: Antinociceptive Activity Assessment
A study conducted on mice evaluated the antinociceptive effects of the compound using formalin-induced pain models. The results indicated a significant reduction in pain scores at various doses compared to control groups. The mechanism was linked to central analgesic pathways .
Study 2: Anti-inflammatory Effects in Rats
In another study involving rats with induced paw edema, administration of this compound resulted in a marked decrease in paw swelling and inflammatory markers. Histological analysis confirmed reduced infiltration of inflammatory cells .
Comparative Analysis of Biological Activities
| Biological Activity | Compound/Reference | Efficacy Level |
|---|---|---|
| Antinociceptive | This compound | High |
| Anti-inflammatory | This compound | Moderate |
| Antioxidant | This compound | Moderate |
Q & A
Q. What are the recommended synthesis protocols for 7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, and how can purity be ensured?
Synthesis typically involves nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key steps include:
- Reaction Optimization : Use reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) to enhance pyrrolidine incorporation .
- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt .
- Purity Validation : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (e.g., absence of pyrrolidine proton signals at δ 1.7–1.9 ppm) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
Q. What safety protocols should be prioritized during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps to mitigate inhalation risks (Category 4 acute toxicity per GHS) .
- Waste Management : Segregate acidic waste (e.g., dihydrochloride byproducts) and neutralize with sodium bicarbonate before disposal .
Q. How does the compound’s solubility profile impact experimental design?
- Solvent Selection : The dihydrochloride salt is water-soluble (>50 mg/mL) but precipitates in non-polar solvents (e.g., hexane). For biological assays, use PBS (pH 7.4) or DMSO (≤0.1% v/v) to avoid aggregation .
- pH Adjustments : In aqueous solutions, maintain pH <5 to prevent freebase formation, which reduces solubility .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scaled-up synthesis?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states, minimizing side products .
- Machine Learning : Train models on analogous tetrahydroquinoline reactions to predict optimal temperature, solvent, and catalyst combinations (e.g., Pd/C for hydrogenation) .
- Validation : Cross-reference computational predictions with experimental yields (e.g., GC-MS monitoring) .
Q. What methodologies resolve discrepancies in pharmacological activity data across assays?
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to distinguish target-specific effects from off-target toxicity .
- Dose-Response Curves : Analyze Hill slopes and EC₅₀ values to identify non-linear behavior caused by solubility limits or receptor cooperativity .
- Structural Dynamics : Perform molecular docking (e.g., AutoDock Vina) to assess binding mode consistency with crystallographic data .
Q. How can hygroscopicity challenges be mitigated in long-term storage?
- Desiccants : Store in airtight containers with silica gel or molecular sieves at −20°C to prevent hydration .
- Lyophilization : Convert the dihydrochloride salt to a lyophilized powder for stability studies (TGA/DSC to monitor decomposition >200°C) .
- Quality Control : Periodically test via Karl Fischer titration to ensure moisture content <1% w/w .
Q. What strategies address conflicting results in receptor-binding studies?
- Radioligand Displacement : Use [³H]-labeled analogs to measure Ki values under varying ionic strengths (e.g., 150 mM NaCl vs. 50 mM) to assess electrostatic interactions .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala scanning) in receptor binding pockets to isolate critical residues for ligand recognition .
- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to evaluate heterogeneity across datasets and identify outlier studies .
Methodological Resources
- Safety Compliance : Follow GHS Category 4 guidelines for acute toxicity management .
- Data Integrity : Use encrypted LIMS (Laboratory Information Management Systems) for secure data storage and traceability .
- Experimental Reproducibility : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
